Boc-N-Me-D-His(Boc)-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H27N3O6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1 |
InChI Key |
OMDHNZXOCLBECO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preamble to the Synthetic and Functional Significance of Boc N Me D His Boc Oh
Strategic Context of Nα-Methylated D-Amino Acids in Modern Chemical Synthesis.nih.govnumberanalytics.comnih.gov
The introduction of Nα-methylated D-amino acids into peptide scaffolds is a deliberate strategy to confer desirable properties that are not readily achievable with their naturally occurring L-amino acid counterparts. nih.govnumberanalytics.comnih.gov This approach addresses several key challenges in peptide-based drug development, including metabolic instability and limited conformational control.
The Role of Nα-Methylation in Modulating Conformational Preferences within Peptidic Scaffolds.ub.eduresearchgate.net
Nα-methylation, the substitution of the amide proton with a methyl group, profoundly influences the conformational landscape of a peptide backbone. researchgate.net This seemingly minor modification introduces significant steric constraints that can favor specific secondary structures. researchgate.net The presence of the N-methyl group can lower the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible, a state that is energetically unfavorable in non-methylated peptides. ub.edu This ability to populate otherwise inaccessible conformational states is a powerful tool for designing peptides with specific three-dimensional structures. Furthermore, N-methylation eliminates a hydrogen bond donor, which can reduce the propensity for aggregation and improve solubility. researchgate.net This modification has been shown to increase binding selectivity for target receptors and enhance stability in biological fluids. researchgate.netresearchgate.net
Leveraging D-Amino Acid Stereochemistry in Chiral Building Block Design.numberanalytics.comnih.gov
The use of D-amino acids, which are enantiomers of the common L-amino acids, is a well-established strategy in peptide design. numberanalytics.comnih.gov Their incorporation can dramatically increase the resistance of peptides to enzymatic degradation by proteases, which are stereospecific for L-amino acids. mdpi.com From a structural standpoint, the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. nih.govnih.gov This inversion of stereochemistry at the α-carbon allows for the design of novel peptide topologies and the construction of unique chiral scaffolds that can be used to probe and interact with biological targets in ways that are distinct from L-peptides. nih.govresearchgate.net D-amino acids are therefore invaluable building blocks for creating peptidomimetics with enhanced stability and unique biological activities. numberanalytics.com
The Compound Boc-N-Me-D-His(Boc)-OH as a Specialized Chiral Synthon.nih.govrsc.org
This compound is a highly specialized building block that combines the conformational constraints of Nα-methylation with the stereochemical advantages of a D-amino acid. nih.govrsc.org Its utility in synthesis is further enhanced by the presence of two tert-butyloxycarbonyl (Boc) protecting groups.
Historical Development of Related N-Methylated Histidine Derivatives.mdpi.comrsc.org
The synthesis and study of N-methylated histidine derivatives have a long history, driven by their presence in natural products and their potential to modulate biological activity. ingentaconnect.comacs.org Research into histidine methylation has been ongoing since the 1960s, with a significant increase in understanding in recent years. rsc.org N-methylated histidines are found in various proteins and are associated with protein stability and cell signaling. rsc.org Synthetic efforts have focused on achieving regioselective methylation at the Nα, Nτ (tele), or Nπ (pros) positions of the imidazole (B134444) ring. mdpi.comrsc.org Early methods for N-methylation often faced challenges such as lack of regioselectivity and racemization. researchgate.net The development of more refined synthetic routes, including those utilizing protecting group strategies, has been crucial for accessing specific N-methylated histidine isomers for biological and synthetic applications. researchgate.netnih.gov For instance, the synthesis of α-methyl histidine was achieved using catalytic phase-transfer alkylation procedures. mdpi.com
Justification for Dual Boc Protection in Diverse Synthetic Applications.rsc.orgresearchgate.net
The use of a dual Boc protection strategy for both the α-amino group (Nα) and the imidazole nitrogen (Nτ or Nπ) of histidine offers significant advantages in peptide synthesis. rsc.orgresearchgate.net The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of conditions and its facile removal by mild acidolysis. rsc.orghighfine.com Protecting the imidazole nitrogen with a Boc group prevents undesirable side reactions during peptide coupling steps. The dual Boc protection strategy ensures that both the α-amino and the imidazole functionalities are masked, allowing for controlled and sequential deprotection and reaction at other sites within a growing peptide chain. rsc.orgresearchgate.net This approach is particularly valuable in solid-phase peptide synthesis (SPPS), where precise control over reactive sites is paramount. rsc.orgamericanpeptidesociety.org The ability to selectively remove the Nα-Boc group while leaving the side-chain Boc group intact (or vice versa under specific conditions) provides synthetic flexibility, making doubly Boc-protected histidines versatile reagents in the construction of complex peptides. researchgate.nethighfine.com
Advanced Methodologies for the Chemical Synthesis of Boc N Me D His Boc Oh
De Novo Asymmetric Synthesis Approaches to the D-Histidine Backbone
The creation of the D-enantiomer of histidine is the foundational challenge in the synthesis of Boc-N-Me-D-His(Boc)-OH. De novo asymmetric methods are employed to establish the correct stereocenter at the α-carbon. These strategies begin with achiral or racemic precursors and introduce chirality through various stereocontrolling techniques.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation diastereoselectively. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This approach is a powerful tool for the asymmetric synthesis of α-amino acids.
A prevalent strategy involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.orgnih.gov In this method, the chiral auxiliary is acylated with a glycine (B1666218) equivalent, and the resulting N-acyloxazolidinone is enolized. The chiral environment of the auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face. For the synthesis of a D-histidine precursor, the electrophile would be a reagent capable of introducing the imidazolemethyl side chain.
The general sequence is as follows:
Acylation: A chiral oxazolidinone is acylated with a suitable glycine derivative.
Diastereoselective Alkylation: The resulting enolate is generated and reacted with an electrophilic source of the histidine side chain, such as a protected 4-(chloromethyl)imidazole. The auxiliary directs the alkylation to form the desired D-configuration.
Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved, yielding the D-amino acid precursor with high enantiomeric purity. nih.gov
| Auxiliary Type | Key Features | Typical Electrophile for Histidine Synthesis | Stereochemical Outcome Control |
| Evans' Oxazolidinones | Rigid bicyclic structure, predictable enolate geometry. nih.gov | Protected 4-(halomethyl)imidazole | Steric hindrance from the auxiliary substituent directs alkylation. |
| Camphorsultam | Highly crystalline derivatives, aids in purification. | Protected 4-(halomethyl)imidazole | Steric blocking by the camphor (B46023) skeleton. |
| Pseudoephedrine Amides | Forms crystalline intermediates, allows for diastereomeric resolution. | Protected 4-(halomethyl)imidazole | Chelation control with the lithium cation directs the electrophile. |
This table provides an interactive overview of common chiral auxiliaries relevant to D-histidine synthesis.
Asymmetric Catalysis in α-Amino Acid Synthesis Relevant to Histidine
Asymmetric catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. acs.orgfrontiersin.org Methods such as asymmetric hydrogenation, phase-transfer catalysis, and transition-metal-catalyzed cross-couplings are relevant to the synthesis of α-amino acids like histidine. acs.orgnih.gov
One notable approach is the catalytic asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst (PTC). acs.org Cinchona-alkaloid-derived PTCs are highly effective in promoting the reaction between a glycine imine ester and an electrophile under basic conditions, yielding the desired α-amino acid with high enantioselectivity.
Another powerful technique is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo amino acid derivatives with organozinc reagents. nih.gov This method can convert a racemic starting material into a single enantiomer of a desired unnatural α-amino acid, offering a versatile route to complex structures. nih.gov Photoredox catalysis has also emerged as a modern strategy, enabling the use of aliphatic alcohols as radical precursors for the synthesis of unnatural α-amino acids through C–O bond activation. rsc.orgrsc.org
| Catalytic Method | Catalyst Type | Principle | Relevance to D-Histidine |
| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium (B1175870) Salts (e.g., from Cinchona alkaloids) acs.org | Asymmetric alkylation of a glycine Schiff base under biphasic conditions. | Alkylation with a protected 4-(halomethyl)imidazole. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes nih.gov | Enantioselective reduction of a dehydroamino acid precursor. | Hydrogenation of an α,β-unsaturated histidine precursor. |
| Nickel-Catalyzed Cross-Coupling | Nickel-Chiral Ligand Complex nih.gov | Enantioconvergent coupling of a racemic α-haloglycine derivative with an organometallic side-chain precursor. nih.gov | Coupling with an imidazole-containing organozinc reagent. |
This interactive table summarizes key asymmetric catalytic methods for α-amino acid synthesis.
Enzymatic and Chemoenzymatic Routes for D-Histidine Precursors
Biocatalysis provides highly selective and environmentally benign routes to chiral molecules. mdpi.comnih.gov While L-histidine is the naturally occurring enantiomer produced through a well-understood biosynthetic pathway, nih.govwikipedia.orgyoutube.com enzymes can be harnessed to produce D-amino acids.
The "hydantoinase process" is a well-established industrial method for producing D-amino acids. mdpi.comnih.gov This multi-enzyme cascade involves the following steps:
A racemic 5-substituted hydantoin (B18101) (derivable from the corresponding aldehyde) is subjected to a hydantoin racemase.
A D-selective hydantoinase hydrolyzes the D-hydantoin to a D-N-carbamoylamino acid.
A D-carbamoylase cleaves the carbamoyl (B1232498) group to yield the final D-amino acid. nih.gov
Another approach utilizes aminotransferases or engineered D-amino acid dehydrogenases to convert an α-keto acid precursor (imidazolepyruvic acid for histidine) into the corresponding D-amino acid with high enantiomeric excess. mdpi.comnih.gov
Selective Nα-Methylation Protocols
Once the D-histidine backbone is synthesized and appropriately protected (typically with Boc groups on the α-amino and imidazole (B134444) nitrogens), the next crucial step is the selective methylation of the α-nitrogen. This modification often enhances the metabolic stability and conformational properties of peptides. researchgate.net
Reductive Alkylation of Amino Group Precursors
Reductive alkylation (or reductive amination) is a widely used method for N-methylation. hamptonresearch.comresearchgate.nethamptonresearch.com The process involves the reaction of a primary amine with an aldehyde (formaldehyde for methylation) to form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine. hamptonresearch.com
For a Boc-protected amino acid, direct reductive alkylation is not feasible as the nitrogen is part of a carbamate. Therefore, this method is typically applied before the introduction of the Boc protecting group or requires a temporary deprotection/reprotection sequence. However, if starting with an unprotected D-histidine ester, the reaction proceeds by treating it with aqueous formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or zinc. researchgate.netnih.gov The choice of reducing agent is critical to avoid reduction of other functional groups.
| Reducing Agent | Carbonyl Source | Key Advantages | Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Aqueous Formaldehyde | Mild, selective for imines over ketones/aldehydes. | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (STAB) | Aqueous Formaldehyde | Mild, non-toxic, moisture stable. | Often preferred for sensitive substrates. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (B129727) (as formaldehyde source) nih.gov | Clean, high-yielding. nih.gov | May not be compatible with other reducible groups (e.g., Trp indole). google.com |
| Zinc Dust | Aqueous Formaldehyde | Inexpensive, effective in aqueous media. researchgate.net | Can generate inorganic salt waste. researchgate.net |
This interactive table details common reagents used in the reductive alkylation for N-methylation of amino acids.
Alternative One-Carbon Introduction Methods
Several other methods exist for introducing a methyl group onto the α-nitrogen, often employed on a protected amino acid. A common and robust method involves the use of a strong base and a methylating agent on an N-acylated or N-carbamoyl amino acid. monash.edu
The Benoiton method, for example, utilizes sodium hydride (NaH) as the base to deprotonate the N-H of a Boc-protected amino acid, followed by quenching with methyl iodide (MeI). monash.eduacs.org The reaction is selective for N-methylation over O-methylation of the carboxylate group, an effect attributed to the chelation of the carboxylate by the sodium cation, which reduces its nucleophilicity. acs.org
Another sophisticated procedure, often used in solid-phase peptide synthesis, is the Fukuyama-Mitsunobu reaction or related protocols involving an o-nitrobenzenesulfonyl (o-NBS) protecting group. monash.edunih.gov The amino group is first protected with an o-NBS group, which makes the sulfonamide N-H proton significantly more acidic. This allows for selective deprotonation and methylation under milder conditions (e.g., using dimethyl sulfate). The o-NBS group can then be cleanly removed with a thiol and a base to reveal the N-methylated amine. monash.edunih.gov
Control of Stereochemical Integrity During Nα-Methylation
The introduction of a methyl group to the α-nitrogen (Nα) of D-histidine is a key modification that can significantly impact the resulting peptide's conformation and biological activity. However, this methylation step carries a risk of racemization, the process by which a chirally pure compound is converted into a mixture of enantiomers. wikipedia.org Maintaining the stereochemical integrity of the α-carbon is therefore of paramount importance.
Histidine is particularly susceptible to racemization during coupling reactions, a phenomenon catalyzed by the free Nπ of the imidazole side chain. peptide.com N-methylated amino acids also show a greater tendency for racemization. researchgate.net The presence of tertiary amine salts in coupling reactions has been shown to have a profound effect on activated N-methyl amino acids, further increasing the risk of racemization. thieme-connect.de
Several strategies have been developed to mitigate racemization during the synthesis of histidine-containing peptides. One effective approach is the protection of the imidazole side chain. peptide.com For instance, the use of a phenacyl group to protect the N(π)-nitrogen of the imidazole ring has been shown to prevent the extensive racemization that occurs when the N(τ)-nitrogen is protected. rsc.org Other protecting groups, such as the benzyloxymethyl (Bom) group attached to the τ-nitrogen, are also highly effective in suppressing racemization. peptide.com
Recent advancements have explored the use of novel protecting groups to minimize racemization. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, for example, has been shown to significantly decrease α-C racemization compared to the standard Fmoc-protection strategy. nih.gov Furthermore, optimizing reaction conditions, such as lowering the temperature during microwave-enhanced solid-phase peptide synthesis, can also limit the racemization of histidine. researchgate.net
The mechanism of racemization often involves the formation of an intermediate enol form where the stereocenter becomes planar. wikipedia.org The rate of this process can be influenced by factors such as temperature and the presence of acids or bases. sciencemadness.org Careful control of these parameters is crucial for preserving the desired stereochemistry.
Table 1: Strategies to Control Stereochemical Integrity during Nα-Methylation
| Strategy | Description | Key Findings/Advantages | References |
|---|---|---|---|
| Imidazole Side Chain Protection | Protecting the imidazole nitrogen to prevent its participation in racemization catalysis. | N(π)-phenacyl protection is more effective than N(τ)-phenacyl protection in preventing racemization. The Bom group is also highly effective. | peptide.comrsc.org |
| Novel Protecting Groups | Utilizing alternative α-amino protecting groups that are less prone to inducing racemization. | The DNPBS group has been shown to significantly reduce α-C racemization compared to Fmoc protection. | nih.gov |
| Optimization of Reaction Conditions | Adjusting parameters such as temperature to minimize the rate of racemization. | Lowering the coupling temperature in microwave-enhanced SPPS limits histidine racemization. | researchgate.net |
Regioselective Installation and Removal of Protecting Groups
The successful synthesis of this compound relies heavily on the strategic use of protecting groups to mask the reactive amine and imidazole functionalities. The regioselective installation and subsequent removal of these groups are critical for achieving the desired product with high purity and yield.
Orthogonal Protection Strategies for Amine and Imidazole Functionalities
Orthogonal protection strategies are fundamental in peptide synthesis, allowing for the selective deprotection of one functional group while others remain intact. peptide.com For the synthesis of this compound, this involves the use of protecting groups for the α-amino group and the imidazole side chain that can be removed under different conditions.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for α-amino groups. sigmaaldrich.com It is stable under basic and nucleophilic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA). uwec.eduresearchgate.net This acid lability makes it orthogonal to other protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. total-synthesis.com
For the imidazole side chain of histidine, a variety of protecting groups have been employed in Boc-based synthesis, including the tosyl (Tos), 2,4-dinitrophenyl (Dnp), and benzyloxymethyl (Bom) groups. peptide.com The choice of protecting group can influence factors such as racemization and solubility. The trityl (Trt) group is another common choice for imidazole protection, particularly in Fmoc-based strategies. researchgate.net
The diphenyl-4-pyridylmethyl group has also been investigated for the protection of the imidazole nitrogen. This group is stable to acid but can be cleaved by other methods such as zinc-acetic acid or hydrogenolysis, offering further orthogonality. rsc.org
Evaluation of Boc Group Lability Under Various Synthetic Conditions
The stability of the Boc group is a critical consideration during synthesis. While it is generally stable to many reaction conditions, its lability under acidic conditions necessitates careful control of the reaction environment. total-synthesis.com The deprotection of Boc groups is typically achieved using strong acids like TFA or HCl. total-synthesis.com The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and subsequent release of the free amine. total-synthesis.com
However, the lability of the Boc group can be influenced by several factors. For instance, the Boc group on the imidazole nitrogen of histidine, as in Boc-His(Boc), can be unstable under certain conditions. It has been observed that the His(Boc) group is not completely stable to piperidine, a reagent commonly used for Fmoc deprotection. researchgate.net Additionally, the Boc group can be removed even in mildly acidic conditions, such as 10% acetic acid in dichloromethane (B109758). researchgate.net
The tert-butyl cation generated during Boc deprotection can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine. acsgcipr.org To prevent these unwanted reactions, scavengers such as anisole (B1667542) or thiophenol are often added to the deprotection mixture.
Recent studies have also explored thermal deprotection of N-Boc groups as an alternative to acid-catalyzed methods. This can be particularly useful for substrates that are sensitive to acid. acs.org
Methodologies for Imidazole-Nπ vs. Nτ Protection and Regioselectivity
The imidazole ring of histidine has two nitrogen atoms, designated as Nπ (N-1) and Nτ (N-3). The regioselective protection of one of these nitrogens over the other is a significant challenge in histidine chemistry. The Nπ nitrogen is directly involved in the mechanism of histidine racemization, making its protection particularly important for maintaining stereochemical integrity. researchgate.net
Generally, the reaction of the imidazole ring with electrophiles results in the Nτ-protected isomer as the major product. researchgate.net To achieve Nπ protection, a common strategy involves first masking the Nτ position with an orthogonal protecting group, which is then removed after the Nπ protection is in place. researchgate.net
Several factors can influence the regioselectivity of imidazole protection. Steric hindrance, electronic effects, and solvent effects all play a role in directing the protecting group to either the Nπ or Nτ position. nih.govresearcher.life For example, organomagnesium reagents have been used to achieve regioselective alkylation at the more sterically hindered nitrogen atom of azoles. semanticscholar.org
The use of specific protecting groups can also influence the regioselectivity. For instance, the N(π)-phenacyl group has been shown to be effective in preventing racemization, highlighting the importance of targeting this specific nitrogen. rsc.org
Table 2: Protecting Groups for Histidine Synthesis
| Functionality | Protecting Group | Abbreviation | Deprotection Conditions | Key Features | References |
|---|---|---|---|---|---|
| α-Amine | tert-Butyloxycarbonyl | Boc | Acid (TFA, HCl) | Commonly used in Boc-SPPS, acid-labile. | uwec.edutotal-synthesis.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine) | Used in Fmoc-SPPS, base-labile. | total-synthesis.com | |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis | Orthogonal to Boc and Fmoc. | total-synthesis.com | |
| Imidazole Side Chain | Tosyl | Tos | Strong acid (HF) | Reduces basicity of Nπ, minimizing racemization. | peptide.comresearchgate.net |
| 2,4-Dinitrophenyl | Dnp | Thiolysis | Stable to most reaction conditions. | peptide.com | |
| Benzyloxymethyl | Bom | Hydrogenolysis | Very effective in suppressing racemization. | peptide.com | |
| Trityl | Trt | Acid (TFA) | Commonly used in Fmoc-SPPS. | researchgate.net |
Optimization of Reaction Parameters and Scale-Up Considerations
The efficient synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters. This includes the choice of solvent, temperature, and reaction time, all of which can significantly impact the yield, purity, and cost-effectiveness of the process.
Solvent Effects in Derivatization Reactions
The solvent in which a reaction is carried out can have a profound effect on its outcome. nih.gov In the context of derivatization reactions such as N-methylation and Boc protection, the solvent can influence reaction rates, regioselectivity, and the stability of reactants and products.
For the N-methylation of histidine, the choice of solvent can impact the regioselectivity of the reaction on the imidazole ring. researchgate.net Density functional theory (DFT) calculations have shown that solvents like hexafluoroisopropanol (HFIP) can play a critical role in directing alkylation to either the N1 or N3 position of the imidazole ring by modulating the steric and electronic environment. nih.govresearcher.life
In the case of Boc protection, the reaction is often carried out in a mixed solvent system, such as dioxane and water, under alkaline conditions. However, for amines with low nucleophilicity, such as aromatic amines, the addition of alcoholic solvents has been shown to enhance the rate of Boc protection, even in the absence of a base. wuxibiology.com The use of low-boiling-point organic solvents like acetone (B3395972) can also be advantageous for post-reaction workup. google.com
The polarity of the solvent can also affect the derivatization of amino acids. For example, the number of chromatographic peaks for the trimethylsilyl (B98337) (TMS) derivatives of certain amino acids has been shown to be dependent on the polarity of the solvent used during derivatization. nasa.gov This highlights the importance of selecting an appropriate solvent to ensure a clean and efficient reaction.
Table 3: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Cbz or Z | Benzyloxycarbonyl |
| Tos | Tosyl (p-Toluenesulfonyl) |
| Dnp | 2,4-Dinitrophenyl |
| Bom | Benzyloxymethyl |
| Trt | Trityl (Triphenylmethyl) |
| TFA | Trifluoroacetic acid |
| DNPBS | 2,4-Dinitro-6-phenyl-benzene sulfenyl |
| HFIP | Hexafluoroisopropanol |
| TMS | Trimethylsilyl |
Catalyst and Reagent Selection for Enhanced Efficiency and Selectivity
The synthesis of complex, sterically hindered, and stereochemically sensitive amino acid derivatives such as this compound necessitates a meticulous selection of catalysts and reagents. The primary objectives are to maximize reaction yield and velocity (efficiency) while controlling chemical side reactions and preventing loss of stereochemical integrity (selectivity). Research into analogous peptide coupling reactions and N-alkylation of protected amino acids provides a framework for selecting optimal reagents.
Key to achieving high efficiency in the formation of peptide-like bonds are modern coupling reagents that convert the carboxylic acid moiety into a highly reactive species. Urionium/aminium salts such as HATU, HCTU, and HBTU, as well as phosphonium (B103445) salts like PyBOP, are frequently employed due to their high reactivity and ability to suppress side reactions. omizzur.comcreative-peptides.com Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC) and the more soluble N,N'-diisopropylcarbodiimide (DIC), are also effective, especially when used in combination with additives. omizzur.comaiche.org
Selectivity, particularly the suppression of racemization, is a paramount concern in the synthesis of optically pure compounds like D-amino acid derivatives. Histidine itself is highly susceptible to racemization during activation due to the influence of the imidazole ring. rsc.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are incorporated into coupling reactions to act as activated ester intermediates, which are less prone to racemization than other activated forms. creative-peptides.combachem.com The use of Oxyma Pure in conjunction with DIC has been noted for its superior performance in suppressing epimerization, attributed to the acidic environment inherent to carbodiimide (B86325) activation. rsc.org
For the N-methylation step, reagent selection is critical to ensure selective alkylation at the α-amino group without affecting other reactive sites. A common method for similar compounds involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by reaction with an alkylating agent like iodomethane. aiche.org The choice of solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), can also influence the reaction's efficiency and selectivity. aiche.org
The following table summarizes key catalysts and reagents pertinent to enhancing the synthesis of protected amino acid derivatives, with a focus on efficiency and selectivity.
| Reagent/Catalyst Class | Specific Example(s) | Primary Function | Impact on Efficiency & Selectivity |
| Coupling Reagents | HATU, HCTU, PyBOP | Carboxyl group activation | Increases reaction rates and coupling efficiency, minimizing the need for large excesses of reactants. omizzur.comcreative-peptides.com |
| Carbodiimides | DIC, DCC | Carboxyl group activation | Effective and economical activators; DIC is often preferred for its soluble urea (B33335) byproduct. omizzur.comaiche.org |
| Coupling Additives | HOAt, HOBt, Oxyma Pure | Racemization suppression | Forms active esters that are more stable against racemization, enhancing stereochemical purity. creative-peptides.comrsc.orgbachem.com |
| Bases (for N-alkylation) | Sodium Hydride (NaH) | Deprotonation of N-α amine | Facilitates efficient N-alkylation by creating a potent nucleophile. aiche.org |
| Organic Bases | N,N-Diisopropylethylamine (DIPEA) | Neutralizing agent | Used in coupling reactions to scavenge protons without causing significant side reactions or racemization. omizzur.com |
Strategies for Large-Scale Synthesis of this compound
Transitioning the synthesis of this compound from laboratory benchtop to industrial scale introduces significant challenges related to cost, safety, equipment, and process robustness. gappeptides.com Strategies for large-scale production must address these factors to ensure a viable, economical, and sustainable manufacturing process. youtube.com While Solid-Phase Peptide Synthesis (SPPS) is a dominant technique for peptide manufacturing, its scale-up can be inefficient due to the use of large excesses of reagents, high solvent consumption, and challenges with reaction kinetics in heterogeneous systems. aiche.orggappeptides.com Therefore, liquid-phase (solution-phase) synthesis or hybrid approaches are often considered for producing individual amino acid derivatives or short peptides on a large scale. omizzur.comnih.gov
A primary strategy involves process optimization. This includes minimizing the number of synthetic steps, optimizing reaction conditions (temperature, concentration, reaction time) to maximize yield and purity, and reducing the excess of costly reagents. omizzur.comcreative-peptides.com For the Boc protection steps, processes using di-tert-butyl dicarbonate (B1257347) with bases like triethylamine (B128534) in mixed aqueous-organic solvents have been developed for high-yield, large-scale production. google.com
Purification is a major bottleneck in large-scale synthesis. bachem.com Developing robust crystallization methods is a key strategy to isolate the final product with high purity, avoiding costly and solvent-intensive chromatographic techniques. google.com This involves screening various solvent systems and optimizing conditions to induce crystallization of the target compound, which also improves its stability for long-term storage. google.com
The table below outlines key strategic considerations for scaling up the synthesis of this compound.
| Strategic Area | Key Considerations & Approaches | Objective & Impact on Large-Scale Synthesis |
| Synthesis Method Selection | Liquid-phase synthesis; Convergent fragment synthesis. | Avoids limitations of SPPS such as resin capacity and high reagent excess. Simplifies process and equipment needs. aiche.orggappeptides.comnih.gov |
| Process Optimization | Reduce reagent stoichiometry; Optimize temperature and reaction time; Telescoping reactions (minimizing intermediate workups). | Lowers raw material costs, reduces cycle times, and minimizes waste generation. omizzur.comcreative-peptides.com |
| Purification Strategy | Development of robust crystallization protocols; Use of continuous chromatography (e.g., MCSGP) if needed. | Avoids expensive and solvent-heavy column chromatography, significantly reducing production costs and environmental impact. bachem.comgoogle.com |
| Solvent Management | Use of "green" solvents (e.g., 2-MeTHF); Solvent recycling systems. | Enhances process sustainability, reduces disposal costs, and improves worker safety. gappeptides.comacs.org |
| Safety & Handling | Engineering controls for hazardous reagents (e.g., NaH, phosgene (B1210022) derivatives); Thermal process safety analysis. | Ensures safe operation at industrial scale, preventing runaway reactions and exposure to toxic materials. gappeptides.comtandfonline.com |
| Quality Control | In-process controls (IPCs) to monitor reaction completion and purity; Development of robust analytical methods. | Ensures final product meets quality specifications consistently across batches, reducing the risk of batch failure. omizzur.com |
Chemical Reactivity and Transformation Pathways of Boc N Me D His Boc Oh
Carboxylic Acid Activation and Coupling Reactions
The carboxylic acid moiety is the primary site for reactions aimed at forming peptide bonds. Activation of this group is a prerequisite for its coupling with the amino group of another amino acid or peptide chain.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely employed reagents for the activation of carboxylic acids in peptide synthesis. peptide.comcreative-peptides.com The reaction mechanism commences with the protonation of the carbodiimide (B86325) by the carboxylic acid of Boc-N-Me-D-His(Boc)-OH. The resulting carboxylate then attacks the central carbon of the carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.orgthieme-connect.de This intermediate is susceptible to nucleophilic attack by an amino group, which forms the desired amide bond and generates a urea (B33335) byproduct (e.g., dicyclohexylurea or diisopropylurea). creative-peptides.comwikipedia.org
The choice between DCC and DIC often depends on the solubility of the urea byproduct. Dicyclohexylurea is largely insoluble in many organic solvents and precipitates out, which is advantageous for solution-phase synthesis. peptide.com In contrast, diisopropylurea is more soluble, making DIC more suitable for solid-phase peptide synthesis (SPPS) where precipitation can be problematic. peptide.com
A significant side reaction associated with the O-acylisourea intermediate is its rearrangement to an inactive N-acylurea, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov To mitigate this and other side reactions like racemization, coupling reactions involving carbodiimides are almost invariably performed in the presence of additives. nih.govbachem.com
Table 1: Common Carbodiimide Reagents and Their Properties
| Reagent | Acronym | Urea Byproduct Solubility | Primary Application |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Low in most organic solvents | Solution-phase synthesis |
| N,N'-Diisopropylcarbodiimide | DIC | Soluble in common organic solvents | Solid-phase synthesis |
To enhance coupling efficiency and reduce side reactions, the highly reactive O-acylisourea intermediate is often converted in situ into a more stable, yet still reactive, species such as a symmetric anhydride (B1165640) or an active ester. creative-peptides.com A symmetric anhydride can form if a second molecule of this compound reacts with the O-acylisourea intermediate.
More commonly, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are introduced. nih.govbachem.com These additives react with the O-acylisourea intermediate to form the corresponding active esters (e.g., OBt esters). peptide.comnih.gov These active esters are less reactive than the O-acylisourea, which reduces the propensity for racemization. nih.gov The subsequent reaction of the active ester with an amine nucleophile proceeds smoothly to form the peptide bond. cdnsciencepub.com The use of HOBt has been a cornerstone of peptide synthesis for decades due to its effectiveness in suppressing racemization. bachem.com However, due to the potentially explosive nature of HOBt, safer alternatives like Oxyma Pure® have been developed and are increasingly used. bachem.com
A primary concern during the activation and coupling of any chiral amino acid is the risk of epimerization (racemization at a single stereocenter). For N-acyl amino acids, the principal mechanism of racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. thieme-connect.denih.gov This occurs through the intramolecular attack of the preceding amide's carbonyl oxygen on the activated carboxyl group. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in a loss of stereochemical purity. thieme-connect.de
However, N-methylated amino acids like this compound are incapable of forming this type of oxazolone intermediate due to the absence of a proton on the amide nitrogen. cdnsciencepub.com This inherent structural feature confers a greater resistance to racemization compared to their non-methylated counterparts. cdnsciencepub.com
Despite this, racemization can still occur, particularly through direct enolization via abstraction of the α-proton by a base, especially if the activated intermediate has a long lifetime. nih.gov Histidine itself is an amino acid that is particularly susceptible to racemization during coupling reactions. nih.govpeptide.comnih.gov This is attributed to the electronic properties of the imidazole (B134444) side chain. Protecting the imidazole ring, as in this compound, is a crucial strategy to reduce this risk. The Boc group on the imidazole nitrogen helps to decrease its basicity and potential interference in the coupling reaction. amazonaws.compeptide.com
Strategies to minimize epimerization for sensitive couplings include:
Use of Additives: Reagents like HOBt, HOAt (1-hydroxy-7-azabenzotriazole), and Oxyma Pure® are effective at suppressing racemization by rapidly converting the O-acylisourea to a less racemization-prone active ester. bachem.compeptide.com
Choice of Coupling Reagent: Phosphonium (B103445) salts like BOP and PyBOP, or aminium/uronium salts like HBTU and HATU, are often used for difficult couplings and can offer lower racemization levels when used correctly. peptide.combachem.compeptide.com
Control of Base: The choice and stoichiometry of the base used (e.g., N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA)) are critical. Hindered or weaker bases are sometimes preferred. bachem.comnih.gov
Reaction Conditions: Low temperatures and shorter activation times can also limit the extent of epimerization. nih.govu-tokyo.ac.jp
Table 2: Factors Influencing Epimerization and Mitigation Strategies
| Factor | Influence on Epimerization | Mitigation Strategy |
|---|---|---|
| Amino Acid Structure | N-methylation prevents oxazolone formation, reducing racemization risk. cdnsciencepub.com Histidine side chain increases risk. nih.gov | Imidazole protection (e.g., Boc group) is critical. amazonaws.com |
| Coupling Reagent | Over-activation by carbodiimides alone can increase risk. thieme-connect.de | Use of additives (HOBt, Oxyma) or alternative onium salt reagents (HATU, PyBOP). bachem.com |
| Base | Excess strong base can promote direct α-proton abstraction. nih.gov | Use weaker or sterically hindered bases (e.g., NMM, collidine); control stoichiometry. bachem.com |
| Solvent | Polar aprotic solvents (e.g., DMF) can favor side reactions. nih.govu-tokyo.ac.jp | Optimization of solvent system may be necessary. |
| Temperature | Higher temperatures can accelerate racemization. nih.gov | Perform couplings at reduced temperatures (e.g., 0 °C). |
Reactions Involving the Nα-Methylated Amine Functionality
The presence of the methyl group on the alpha-amino nitrogen significantly influences the reactivity and properties of the amino acid.
As previously discussed, the Nα-methylation in this compound is a key structural feature that enhances its resistance to racemization. The inability to form an oxazolone intermediate is the primary reason for this increased stereochemical stability during carboxyl group activation and coupling. cdnsciencepub.com This property is analogous to that of proline, another secondary amino acid, which is also known for its resistance to racemization in peptide synthesis. cdnsciencepub.com While not entirely immune to racemization under harsh basic conditions, the compound is considered stereochemically robust under standard peptide synthesis protocols. cdnsciencepub.com
While the Nα-amino group is protected by a Boc group, which is stable to most nucleophiles and bases, this protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.orgyoutube.com Once deprotected, the resulting secondary amine (N-Me-D-His(Boc)-OH) would, in principle, be available for further reactions.
However, in the context of typical peptide synthesis, the goal is usually to form a peptide bond at this position, not to further alkylate it. If desired, further N-alkylation of a secondary amine within a peptide chain can be achieved, though it is a less common modification. Methods such as reductive amination or direct alkylation with alkyl halides could be employed. monash.edunih.gov Acylation, the formation of an amide bond, is the standard reaction that occurs at this position during the elongation of a peptide chain. The N-methyl group can introduce steric hindrance, potentially slowing down the coupling reaction compared to a primary amine, which may necessitate the use of more potent coupling reagents or longer reaction times. springernature.com
Imidazole Ring Functionalization and Derivatizations
The imidazole ring of histidine is a versatile heterocyclic system that can undergo a variety of chemical transformations. However, the presence of the N(im)-Boc group profoundly alters its reactivity, deactivating it towards certain reactions while enabling others, particularly those that lead to carbon-carbon or carbon-heteroatom bond formation at the ring's carbon atoms.
The imidazole ring is inherently aromatic and possesses a high electron density, making it susceptible to electrophilic aromatic substitution, which typically occurs at the C4 or C5 positions. globalresearchonline.netfirsthope.co.in In unprotected or Nα-protected histidine, the ring readily participates in reactions such as nitration, halogenation, and sulfonation.
However, in this compound, the imidazole nitrogen is acylated with an electron-withdrawing tert-butoxycarbonyl group. This N(im)-Boc group significantly reduces the electron density of the aromatic π-system through a resonance-withdrawing effect. Consequently, the imidazole ring is strongly deactivated towards classical electrophilic aromatic substitution reactions. This deactivation makes forcing conditions necessary for such substitutions, which can often lead to side reactions or cleavage of the acid-labile Boc groups, thus limiting the synthetic utility of this pathway for functionalization.
A more effective strategy for the functionalization of the imidazole ring in this compound involves transition metal-catalyzed cross-coupling reactions. These methods have become powerful tools for forming C-C and C-N bonds on heterocyclic systems. researchgate.net By first introducing a halide (e.g., iodine or bromine) onto the imidazole ring at the C2, C4, or C5 position, the N(im)-Boc protected histidine derivative can serve as a substrate for a variety of coupling reactions. The N(im)-Boc group is crucial as it prevents competing N-arylation or N-alkylation reactions at the imidazole nitrogens. nih.gov
Common cross-coupling reactions applicable to protected histidine derivatives include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst to form C-C bonds. It has been successfully applied to couple aryl and heteroaryl groups to protected amino acid derivatives. mdpi.comnih.govacs.org
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated imidazoles. researchgate.netwikipedia.orgrsc.org The reaction is known for its mild conditions and functional group tolerance. organic-chemistry.org
Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It can be used to introduce vinyl groups onto the imidazole core. canterbury.ac.nzscielo.br
Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, this reaction can couple amines with aryl halides. rsc.orgorganic-chemistry.org While typically used for N-arylation, its application to C-halogenated imidazoles allows for the introduction of diverse amino functionalities. snnu.edu.cn
| Reaction Type | Catalyst System (Typical) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Halo-imidazole + Boronic acid/ester | C(sp²)-C(sp²) |
| Sonogashira | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Halo-imidazole + Terminal alkyne | C(sp²)-C(sp) |
| Heck | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Halo-imidazole + Alkene | C(sp²)-C(sp²) (vinyl) |
| Buchwald-Hartwig | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Halo-imidazole + Amine | C(sp²)-N |
The N(im)-Boc protecting group has a multifaceted influence on the reactivity of the imidazole ring:
Electronic Deactivation: As a strong electron-withdrawing group, it deactivates the ring toward electrophilic attack, as discussed previously. This prevents unwanted side reactions during many synthetic transformations.
Steric Hindrance: The bulky tert-butyl group provides steric shielding around the N-1 position, which can influence the regioselectivity of reactions at adjacent positions.
Prevention of N-Functionalization: By occupying the N-1 position, the Boc group prevents direct alkylation, acylation, or arylation at this nitrogen, which is often a competing pathway in reactions involving unprotected imidazoles. This protection is essential for directing functionalization to the carbon atoms of the ring via cross-coupling chemistry.
In essence, the N(im)-Boc group transforms the imidazole from a nucleophilic heterocycle prone to electrophilic attack and N-functionalization into a scaffold suitable for regioselective C-H functionalization and cross-coupling reactions.
Stability Under Diverse Reaction Conditions and Degradation Pathways Relevant to Synthesis
The stability of this compound is primarily dictated by the lability of the two Boc protecting groups, which exhibit different sensitivities to acidic and basic conditions. Understanding these differences is critical for selective deprotection and for avoiding unintended degradation during synthetic manipulations.
The differential stability of the Nα-Boc (urethane) and N(im)-Boc (carbamate on a heteroaromatic nitrogen) groups allows for selective removal under specific conditions.
Acid-Catalyzed Cleavage: Both Boc groups are susceptible to cleavage under acidic conditions, but the Nα-Boc group is generally more labile. Standard conditions for removing the Nα-Boc group involve treatment with strong acids such as neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents like dioxane or ethyl acetate. nih.govresearchgate.net The N(im)-Boc group is more resistant to these conditions and may require prolonged exposure or stronger acids for complete removal. amazonaws.com This difference in reactivity allows for the selective deprotection of the α-amino group while leaving the imidazole nitrogen protected. However, extended treatment with strong acid will eventually cleave both groups. Thermolytic deprotection, sometimes in solvents like 2,2,2-trifluoroethanol, can also be used and may offer different selectivity profiles. acs.orgresearchgate.net
Base-Catalyzed Cleavage: The Nα-Boc group is highly stable to a wide range of basic and nucleophilic conditions. organic-chemistry.org In contrast, the N(im)-Boc group can be selectively cleaved under specific basic or reductive conditions. For instance, treatment with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature has been shown to effectively deprotect N-Boc imidazoles while leaving primary N-Boc protected amines completely intact. researchgate.net Other methods, such as using ammonia (B1221849) in methanol (B129727) or cesium carbonate, have also been reported for the selective cleavage of the N(im)-Boc group. researchgate.net This orthogonal stability is a key feature in the synthetic chemistry of such doubly protected histidine derivatives.
| Reagent/Condition | Target Group | Result | Reference |
|---|---|---|---|
| TFA in DCM (short exposure) | Nα-Boc | Selective cleavage of Nα-Boc | |
| 4M HCl in Dioxane | Nα-Boc | Selective cleavage of Nα-Boc | researchgate.net |
| NaBH₄ in EtOH | N(im)-Boc | Selective cleavage of N(im)-Boc | researchgate.net |
| NH₃ in MeOH | N(im)-Boc | Selective cleavage of N(im)-Boc | researchgate.net |
| Prolonged Strong Acid (e.g., TFA) | Both Boc Groups | Cleavage of both Nα-Boc and N(im)-Boc | nih.gov |
| Thermolysis (e.g., 150°C in TFE) | N(im)-Boc (Aryl N-Boc) | Selective cleavage of aryl N-Boc over alkyl N-Boc | acs.org |
The tert-butoxycarbonyl protecting group itself is generally stable to ultraviolet (UV) light, and direct photolysis is not a standard method for its removal. nih.gov However, the histidine side chain is known to be susceptible to photochemical degradation, primarily through photosensitized oxidation. acs.orgacs.org
In the presence of oxygen and a photosensitizer (e.g., rose bengal), irradiation with visible or UV light can generate singlet oxygen. iaea.org The electron-rich imidazole ring of histidine is highly reactive towards singlet oxygen, leading to a cascade of reactions. This process can result in the formation of unstable peroxide intermediates, which can subsequently decompose to various oxidation products, including those resulting from ring-opening or cross-linking with other molecules. iaea.orgresearchgate.net While the N(im)-Boc group may offer some electronic deactivation, the inherent susceptibility of the imidazole core to oxidative damage remains a significant degradation pathway under photochemical conditions.
Thermal Stability and Racemization Pathwaysfishersci.capeptide.com
The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis and other stereoselective applications. The compound this compound incorporates several structural features designed to enhance its stability and resist racemization, even under thermally demanding conditions. While specific kinetic studies on the thermal degradation and racemization of this exact molecule are not extensively documented in publicly available literature, a detailed analysis of its constituent parts—the Nα-methyl group, the Nα-Boc protecting group, and the Nτ-Boc protected imidazole side chain—provides a clear understanding of its expected behavior.
Thermal Stability
The Boc group on the imidazole side chain (Nτ-Boc) exhibits similar stability, being robust under many synthesis conditions but removable with acid. Its presence is crucial for preventing side reactions and, as discussed below, for minimizing racemization.
Racemization Pathways
Racemization of amino acid derivatives during synthesis is a significant concern, particularly for sensitive residues like histidine. This compound is structurally fortified against the most common racemization mechanisms.
Inhibition of Oxazolone Formation: For most N-acylated amino acids, the primary pathway for racemization involves the formation of a planar, achiral oxazolone (or azlactone) intermediate. nih.gov This occurs through intramolecular cyclization of the activated carboxyl group onto the amide oxygen. The presence of the Nα-methyl group in this compound completely blocks this pathway, as there is no proton on the α-nitrogen to eliminate during the final step of oxazolone formation. This feature is a major contributor to the compound's stereochemical stability. While N-methylated amino acids can still racemize under harsh conditions, they are significantly more resistant to it during coupling reactions than their non-methylated counterparts. cdnsciencepub.com
Suppression of Intramolecular Base Catalysis: Histidine is particularly susceptible to racemization due to a unique intramolecular catalysis mechanism. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the acidic α-proton of the activated amino acid. amazonaws.comnih.gov This forms a planar enolate intermediate, leading to loss of stereochemistry. Protection of the imidazole ring nitrogen is therefore critical. The Boc group on the imidazole side chain in this compound effectively prevents this internal base catalysis by engaging the nitrogen's lone pair. peptide.com
Research comparing different imidazole protecting groups during high-temperature, microwave-assisted solid-phase peptide synthesis (SPPS) has demonstrated the superior efficacy of the Boc group in suppressing epimerization. In a study synthesizing Liraglutide, the use of a histidine derivative with a Boc-protected side chain resulted in dramatically lower levels of the undesired D-isomer compared to a derivative with a trityl (Trt) protected side chain, especially at elevated temperatures. amazonaws.com
Interactive Data Table: Epimerization of Histidine Derivatives in Liraglutide Synthesis
The following table, derived from studies on analogous Fmoc-protected L-histidine derivatives, illustrates the superior stability conferred by the imidazole Boc protecting group against racemization at elevated temperatures compared to the Trityl (Trt) group. amazonaws.com
| Histidine Derivative Used | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formed (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.80% |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18% |
| Fmoc-His(Trt)-OH | 90 | 2 | >16.00% |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81% |
Direct Enolization Pathway: With both the oxazolone and intramolecular catalysis pathways structurally blocked, the principal remaining mechanism for racemization is direct enolization. This involves the direct abstraction of the α-proton from the activated carboxyl intermediate by an external base. This pathway is generally less favorable and proceeds at a much slower rate than the other mechanisms, rendering this compound exceptionally resistant to racemization under typical and even accelerated reaction conditions.
Strategic Deployment of Boc N Me D His Boc Oh in Advanced Synthetic Chemistry
Integration into Constrained and Bioactive Peptide Constructs
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy to modulate their structure and biological activity. Boc-N-Me-D-His(Boc)-OH is particularly useful in this regard due to the conformational constraints imposed by the Nα-methyl group.
Role in β-Turn Inducers and Helical Mimetics
The methylation of the amide nitrogen in a peptide backbone has profound effects on its conformational properties. The presence of the N-methyl group in this compound restricts the rotation around the φ (phi) and ψ (psi) dihedral angles, thereby predisposing the peptide backbone to adopt specific secondary structures. acs.org
N-methylated amino acids are well-suited to induce β-turns, which are crucial secondary structures that facilitate the folding of peptide chains. uni-kiel.de The steric hindrance introduced by the methyl group can favor the formation of a cis-amide bond, a key feature of certain types of β-turns. uni-kiel.de While specific studies detailing the precise turn-inducing capabilities of this compound are not extensively documented in publicly available literature, the general principles of N-methylation strongly suggest its utility in this context. The D-configuration of the histidine residue further influences the turn geometry, often promoting the formation of type II' or mirror-image β-turns. acs.org
Furthermore, the conformational rigidity imparted by N-methylation can contribute to the stabilization of helical structures. Although N-methylation can also destabilize helices by disrupting hydrogen bonding patterns, strategic placement of an N-methylated residue can act as a nucleation point for helix formation or be used to create helical mimetics with enhanced stability. nih.govrsc.org The imidazole (B134444) side chain of histidine, with its unique electronic and steric properties, can also participate in interactions that stabilize helical conformations.
Table 1: Influence of N-Methylation on Peptide Secondary Structure
| Feature | Effect of N-Methylation | Rationale |
| β-Turn Formation | Promotes β-turn induction | Steric hindrance from the N-methyl group can favor cis-amide bond formation and restrict backbone dihedral angles. uni-kiel.de |
| Helical Structure | Can either stabilize or destabilize | Disrupts N-H hydrogen bonding, but can also act as a helix nucleator or be used in helical mimetics. nih.govrsc.org |
| Conformational Rigidity | Increases local rigidity | Restricts rotation around φ and ψ angles, leading to a more defined local conformation. |
Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating this compound
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains. The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support, however, presents unique challenges. The secondary amine of the N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine, which can lead to slower and less efficient coupling reactions. nih.gov
To overcome these challenges, more potent coupling reagents are often employed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have proven effective for coupling hindered N-methylated amino acids. nih.gov Microwave-assisted SPPS can also enhance coupling efficiency and reduce reaction times. springernature.com
The Boc protecting group strategy is well-suited for the synthesis of peptides containing this compound. The general cycle involves:
Deprotection: Removal of the N-terminal Boc group of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA). researchgate.net
Neutralization: Treatment with a base like diisopropylethylamine (DIEA) to neutralize the resulting ammonium (B1175870) salt. weebly.com
Coupling: Activation of the carboxylic acid of the incoming this compound with a suitable coupling reagent and subsequent reaction with the free amine of the resin-bound peptide.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
The imidazole side chain of histidine is protected with a Boc group, which is stable to the acidic conditions used for N-terminal Boc deprotection but can be removed during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF).
Table 2: Common Coupling Reagents for N-Methylated Amino Acids in SPPS
| Coupling Reagent | Description | Key Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, reduced racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, effective for standard couplings. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | Particularly effective for sterically hindered couplings involving N-methylated amino acids. nih.gov |
| PyBOP/HOAt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | Synergistic combination that enhances coupling efficiency and suppresses side reactions. nih.gov |
Solution-Phase Peptide Synthesis (LPPS) Techniques Utilizing this Synthon
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for the large-scale production of shorter peptides and for segments that are difficult to assemble on a solid support. ekb.eg The principles of coupling hindered N-methylated amino acids in LPPS are similar to those in SPPS, with a strong emphasis on the choice of coupling reagents and reaction conditions to ensure high yields and minimize racemization. mdpi.com
In a typical solution-phase approach, a C-terminally protected amino acid or peptide is coupled with an N-terminally protected amino acid, such as this compound. The reaction is carried out in an appropriate organic solvent, and the product is isolated and purified after each coupling step. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is commonly employed in solution-phase synthesis. acs.org
The synthesis of peptides containing N-methylated residues in solution often requires careful optimization of coupling conditions to drive the reaction to completion. The use of highly efficient coupling reagents and sometimes elevated temperatures can be necessary. The purification of intermediates after each step is a key feature of LPPS, allowing for the removal of byproducts and ensuring the high purity of the final peptide.
Precursor for Complex Heterocyclic and Polycyclic Architectures
Beyond its role in linear and constrained peptides, the unique structure of this compound makes it a valuable starting material for the synthesis of more complex molecular scaffolds.
Cyclization Reactions Involving the Nα-Methylated Histidine Moiety
The presence of the Nα-methyl group and the imidazole side chain in this compound provides multiple reactive sites that can be exploited in cyclization reactions. Peptide macrocyclization is a widely used strategy to improve the metabolic stability, bioavailability, and target affinity of peptides. nih.govrsc.orgpeptide.com
The N-terminal methylation can influence the preferred conformation of the linear peptide precursor, potentially pre-organizing it for efficient cyclization. uni-kiel.de Head-to-tail cyclization, where the N-terminus of the peptide is linked to the C-terminus, is a common strategy. The N-methylated amide bond can act as a conformational constraint that facilitates the adoption of a turn-like structure, bringing the peptide termini into proximity for cyclization. uni-kiel.de
Furthermore, the imidazole ring of the histidine residue can be directly involved in cyclization reactions. While less common for the Nα-methylated derivative, the imidazole nitrogens can participate in ring-closing reactions to form unique heterocyclic systems.
Scaffold for the Synthesis of Natural Product Analogs
Many natural products, particularly those with peptide or alkaloid cores, feature N-methylated amino acids and heterocyclic moieties. nih.gov this compound serves as a chiral building block that can be elaborated into analogs of these natural products. The controlled introduction of the N-methyl-D-histidine unit allows for the systematic exploration of structure-activity relationships.
Contributions to Chiral Ligand and Catalyst Development
The inherent chirality and versatile coordination chemistry of the histidine scaffold are fundamental to its use in asymmetric catalysis. The specific derivative, this compound, offers several structural features that are advantageous for designing catalysts and ligands that can induce high levels of stereoselectivity in chemical reactions.
The D-histidine framework is a privileged scaffold for the synthesis of chiral ligands due to its combination of a stereogenic center and the metal-coordinating imidazole side chain. The design of ligands based on this scaffold leverages these features to create a well-defined chiral environment around a catalytic metal center.
The synthesis of such ligands begins with a protected D-histidine derivative like this compound. The protecting groups serve several critical functions:
Boc (tert-Butoxycarbonyl) Groups: The two Boc groups ensure the stability of the molecule during synthetic manipulations. The Nα-Boc group prevents unwanted reactions at the alpha-amino position, while the Nτ-Boc group on the imidazole ring modulates its electronic properties and prevents side reactions, such as N-acylation.
Nα-Methyl Group: The methyl group on the alpha-nitrogen atom introduces conformational rigidity. This restriction in bond rotation can be beneficial in a ligand-catalyst complex, as it reduces the number of possible conformations, potentially leading to a more organized transition state and higher enantioselectivity. nih.gov
Starting from this compound, synthetic chemists can elaborate the structure by modifying the carboxylic acid group. For instance, it can be coupled with other chiral molecules, such as amines or alcohols, to create bidentate or tridentate ligands. The imidazole ring, once deprotected, provides a crucial coordination site for a wide range of transition metals used in catalysis. The D-configuration of the starting material ensures that the resulting ligand and its metal complexes are enantiomerically pure, a prerequisite for effective asymmetric catalysis.
| Structural Feature | Role in Ligand Design & Synthesis |
|---|---|
| D-α-Carbon Stereocenter | Provides the fundamental source of chirality, dictating the stereochemical outcome of the catalyzed reaction. |
| Imidazole Side Chain | Acts as a versatile Lewis basic site for coordinating to catalytic metal centers (e.g., Cu, Rh, Pd, Co). |
| Nα-Methyl Group | Introduces steric bulk and conformational constraint, which can enhance the ligand's ability to discriminate between enantiomeric transition states. |
| Dual Boc Protecting Groups | Offer stability during synthesis and allow for selective deprotection, enabling controlled and site-specific modifications. |
Once incorporated into a ligand structure, the N-methylated D-histidine core can effectively influence the outcome of asymmetric reactions. In metal-catalyzed processes, the ligand coordinates to the metal ion, and the resulting chiral complex steers the substrate(s) into a specific orientation, favoring the formation of one enantiomer of the product over the other.
The N-methylation of amino acids is a known strategy to fine-tune the properties of catalysts. While much research focuses on imidazole N-methylation to alter tautomeric preferences and coordination strength, nih.govresearchgate.netdoaj.org Nα-methylation, as present in this compound, primarily impacts the steric environment and conformational flexibility of the ligand backbone. This modification can prevent the formation of certain hydrogen bonds, leading to unique catalytic activities compared to non-methylated analogues.
Histidine-based ligands have been successfully employed in a variety of asymmetric transformations, including:
Hydrogenations: Creating chiral centers by adding hydrogen across a double bond.
Michael Additions: Forming carbon-carbon bonds with high stereocontrol.
Aldol Reactions: Constructing β-hydroxy carbonyl compounds enantioselectively.
Cyclopropanations: Synthesizing three-membered rings with defined stereochemistry.
In these reactions, the D-histidine derivative acts as the chiral information source. The precise spatial arrangement of the imidazole ring, the chiral center, and other parts of the ligand creates pockets or channels that selectively bind one enantiomeric transition state, thereby lowering its activation energy and accelerating the formation of the desired product enantiomer.
Use in Fragment-Based Drug Discovery and Target-Oriented Synthesis (as a building block)
Fragment-Based Drug Discovery (FBDD) and Target-Oriented Synthesis (TOS) are powerful strategies in medicinal chemistry and natural product synthesis, respectively. Both rely on the use of well-defined, functionalized building blocks to construct larger, more complex molecules. This compound is an exemplary building block for these approaches due to its structural complexity, chemical stability, and drug-like features.
Fragment-based drug discovery is a process that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized—for example, by growing or linking them—to produce a high-affinity lead compound. frontiersin.org this compound possesses ideal characteristics for a fragment library or for the subsequent optimization phase:
Defined 3D Structure: Its rigid, chiral scaffold provides a well-defined shape for probing protein binding pockets.
Functional Groups: It contains hydrogen bond donors and acceptors (after deprotection) and a potential metal-coordinating site (imidazole), which are key features for molecular recognition. researchgate.net
Synthetic Tractability: The protected functional groups allow it to be easily incorporated into larger molecules using standard synthetic methodologies like peptide coupling.
In Target-Oriented Synthesis, the goal is to synthesize a specific complex molecule, often a natural product with known biological activity. nih.gov Success in TOS depends on a retrosynthetic strategy that breaks the target down into simpler, commercially available, or easily synthesized building blocks. The unique stereochemistry and functionality of this compound make it a valuable starting material for synthesizing complex targets that contain a D-histidine or a related heterocyclic moiety. Its use can significantly shorten synthetic routes by introducing a pre-functionalized, stereochemically correct segment into the target molecule.
| Property | Relevance in FBDD | Relevance in TOS |
|---|---|---|
| Stereochemical Purity | Provides specific 3D interactions for structure-activity relationship (SAR) studies. | Introduces a key chiral center, avoiding the need for asymmetric synthesis steps later on. |
| Orthogonal Protection | Allows for selective deprotection and controlled "fragment growing" in specific vectors. | Enables sequential and site-selective reactions during the assembly of the target molecule. |
| Peptidic Nature | Mimics natural peptide ligands, making it suitable for targeting protein-protein interactions. | Serves as a direct precursor for peptide-based natural products or complex alkaloids. |
| High Functionality | Offers multiple points for interaction (H-bonding, metal coordination, hydrophobic effects). | Provides versatile chemical handles for constructing various parts of a complex molecular architecture. |
Analytical and Spectroscopic Methodologies for Process Control and Intermediate Assessment
Chromatographic Techniques for Reaction Monitoring and Purification Optimization
Chromatographic methods are indispensable tools in the synthesis of Boc-N-Me-D-His(Boc)-OH. They are employed for real-time reaction monitoring, assessment of product purity, and for the isolation of the target compound and its intermediates.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. It offers high resolution and sensitivity, making it ideal for monitoring the progress of the synthesis and quantifying the purity of the final product.
In a typical application, reversed-phase HPLC is used to separate the starting materials, intermediates, and the final product based on their polarity. For instance, in the synthesis of related protected histidine derivatives, analytical HPLC is used to track the reaction, with detection often performed at multiple wavelengths, such as 260 nm and 280 nm, to ensure the detection of all relevant species. rsc.org The choice of mobile phase, often a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA), is critical for achieving optimal separation. rsc.orgbris.ac.uk
The purity of this compound is determined by integrating the peak area of the main product and comparing it to the total area of all peaks in the chromatogram. This quantitative analysis is crucial for quality control and to ensure that the final product meets the required specifications for subsequent applications.
Table 1: Representative HPLC Conditions for Protected Histidine Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 10-99% B over 40 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 260 nm and 280 nm |
This table presents typical starting conditions for HPLC analysis of Boc-protected histidine derivatives. Actual conditions may need to be optimized for specific synthetic pathways and intermediates.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique widely used for monitoring the progress of chemical reactions in the synthesis of this compound. nih.gov By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of products.
The choice of eluent, typically a mixture of a non-polar solvent like dichloromethane (B109758) and a polar solvent like methanol (B129727), is optimized to achieve good separation of the components. For example, a common solvent system for related compounds is a 10:1 mixture of dichloromethane and methanol. rsc.org The spots are visualized under UV light or by staining with a suitable reagent, such as ninhydrin for primary amines or a permanganate stain for oxidizable groups.
TLC is particularly useful for:
Reaction Monitoring: Quickly determining if a reaction has gone to completion.
Solvent System Selection: Screening for suitable solvent systems for column chromatography purification.
Impurity Profiling: Identifying the presence of byproducts in the reaction mixture.
While not as quantitative as HPLC, the retention factor (Rf) values obtained from TLC provide valuable qualitative information about the polarity of the compounds and help in the elucidation of the synthetic pathway. nih.gov
Following the successful synthesis of this compound, preparative chromatography is often employed for the isolation and purification of the final product and key intermediates. rsc.org This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.
Flash column chromatography using silica gel is a common method for the purification of Boc-protected amino acids. rsc.org The crude reaction mixture is loaded onto the column, and a carefully selected solvent system is used to elute the components at different rates, allowing for the collection of pure fractions of the desired compound. The selection of the eluent is often guided by preliminary TLC analysis.
For higher purity requirements, preparative reversed-phase HPLC can be utilized. This method offers superior resolution and is particularly effective for separating closely related impurities from the final product. The collected fractions are then typically lyophilized to yield the pure this compound as a solid.
Spectroscopic Techniques for Structural Elucidation of Intermediates and Reaction Products
Spectroscopic techniques are vital for confirming the chemical structure and stereochemistry of this compound and its synthetic intermediates. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its precursors.
¹H NMR provides information about the number and types of protons in a molecule and their connectivity. For this compound, characteristic signals would include those for the protons of the Boc protecting groups, the N-methyl group, the histidine imidazole (B134444) ring, and the chiral alpha-carbon. The chemical shifts, integration values, and coupling patterns of these signals are used to confirm the expected structure.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment (e.g., carbonyl, aromatic, aliphatic).
Crucially, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish the connectivity between different parts of the molecule and to confirm the stereochemistry, particularly at the alpha-carbon. This is essential to ensure that the desired D-configuration of the histidine moiety is maintained throughout the synthesis.
Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton Type | Expected Chemical Shift (ppm) |
| Boc (t-butyl) | 1.4 - 1.6 |
| N-Methyl | ~2.7 - 3.0 |
| β-CH₂ (Histidine) | ~3.0 - 3.4 |
| α-CH (Histidine) | ~4.5 - 4.8 |
| Imidazole C2-H | ~7.5 - 8.0 |
| Imidazole C4-H | ~6.8 - 7.2 |
Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and its intermediates, thereby confirming their identity. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like protected amino acids.
During the synthesis, MS can be coupled with HPLC (LC-MS) to monitor the reaction in real-time. rsc.org This allows for the identification of intermediates and byproducts as they form, providing valuable insights into the reaction mechanism.
For the final product, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision. This data is then compared to the calculated theoretical mass of this compound to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, confirming the connectivity of the different functional groups within the molecule. For instance, the loss of the Boc group is a characteristic fragmentation pathway for such compounds. nih.gov
Infrared (IR) Spectroscopy for Functional Group Tracking During Synthesis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. specac.com During the synthesis of this compound, IR spectroscopy is instrumental for tracking the key chemical transformations, such as the introduction and potential removal of the tert-butoxycarbonyl (Boc) protecting groups.
The structure of this compound contains several characteristic functional groups that give rise to distinct peaks in an IR spectrum. The two Boc groups, protecting the alpha-amino group (as N-methyl) and the imidazole nitrogen, are a primary focus. The carbonyl (C=O) bond of the carbamate in the Boc group produces a strong, sharp absorption band. masterorganicchemistry.com The carboxylic acid functional group also has a characteristic C=O stretch, as well as a very broad O-H stretch resulting from hydrogen bonding. specac.com
Key stages where IR spectroscopy provides critical information include:
Boc Protection: After the reaction to introduce the Boc groups, the appearance of strong carbonyl absorption bands in the 1680-1760 cm⁻¹ region confirms the successful protection of the amino and imidazole groups.
Deprotection Steps: Conversely, if a Boc group were to be selectively removed, the disappearance or significant reduction in the intensity of its corresponding carbamate C=O peak would indicate the reaction's completion. mdpi.comresearchgate.net
Reaction Monitoring: Throughout the synthesis, the stability of the functional groups can be monitored. The absence of unexpected peaks ensures that no unintended side reactions are occurring.
The amide I vibrational transition of the histidine backbone is also sensitive to the local chemical environment, including the protonation state of the imidazole ring, with spectrally resolvable features appearing between 1630 and 1656 cm⁻¹. nih.govnih.gov This allows for detailed probing of the histidine side-chain structure during synthesis.
Below is a table summarizing the expected characteristic IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| sp³ C-H | Stretch | 2850 - 3000 | Medium |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Boc Carbamate C=O | Stretch | 1680 - 1760 | Strong, Sharp |
| Imidazole C=N | Stretch | ~1600 - 1670 | Medium |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
| Boc Carbamate C-O | Stretch | ~1160 - 1250 | Strong |
This interactive table provides a summary of key IR absorption bands used for functional group tracking.
Chiral Analytical Methods for Enantiomeric Purity Determination
Maintaining the correct stereochemistry is paramount in the synthesis of chiral compounds. For this compound, it is essential to ensure that the final product is of high enantiomeric purity and that no racemization has occurred at the chiral center of the D-histidine residue. Chiral analytical methods are employed to separate and quantify the enantiomers.
Chiral HPLC for Assessing Optical Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and definitive method for determining the enantiomeric purity of chiral molecules, including protected amino acids. phenomenex.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. nih.gov
For the analysis of this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) or zwitterionic CSPs (e.g., based on cinchona alkaloids) are highly effective. chiraltech.com The separation is typically achieved under reversed-phase or polar organic modes. The choice of mobile phase, often a mixture of solvents like hexane/isopropanol or acetonitrile/water with additives, is optimized to achieve baseline resolution between the D- and L-enantiomers. hplc.eu
The process involves:
Dissolving a small sample of the synthesized compound in a suitable solvent.
Injecting the solution into the HPLC system equipped with a chiral column.
Eluting the sample with an optimized mobile phase.
Detecting the enantiomers as they exit the column, typically using a UV detector.
The resulting chromatogram will show two distinct peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (ee). For a successful synthesis of this compound, the chromatogram should ideally show only one major peak corresponding to the D-enantiomer.
The following table provides an example of typical conditions for chiral HPLC analysis of a Boc-protected amino acid.
| Parameter | Condition |
| Column (CSP) | CHIRALPAK® ZWIX(+) |
| Mobile Phase | Methanol/Water with acidic/basic additives (e.g., formic acid, DEA) |
| Flow Rate | 0.5 - 1.2 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of D- and L-enantiomers |
This interactive table outlines typical parameters for a chiral HPLC method.
Polarimetry for Optical Rotation Measurements During Synthesis
Polarimetry is a technique used to measure the angle through which a chiral compound rotates the plane of polarized light. This property, known as optical rotation, is a fundamental characteristic of enantiomers; they rotate light by equal amounts but in opposite directions. The D-enantiomer (dextrorotatory) rotates light to the right (+), while the L-enantiomer (levorotatory) rotates it to the left (-).
During the synthesis of this compound, polarimetry serves as a rapid, in-process quality control check. nih.gov By measuring the specific rotation [α] of the starting materials, intermediates, and the final product, chemists can monitor the stereochemical integrity throughout the synthetic route.
A consistent positive sign of rotation would be expected for the D-histidine derivative, and the magnitude of the rotation provides an indication of its purity. A significant deviation from the expected specific rotation value or a measurement close to zero could indicate:
Racemization (formation of an equal mixture of D and L enantiomers).
The presence of chiral impurities.
An error in the synthesis leading to the formation of the wrong enantiomer.
While less precise than chiral HPLC for quantifying the exact enantiomeric ratio, polarimetry is an invaluable tool for real-time monitoring, offering immediate feedback on whether the reaction is proceeding as expected without compromising the desired stereochemistry. schmidt-haensch.coms4science.at
Computational and Theoretical Investigations of Boc N Me D His Boc Oh Relevant to Its Synthesis/reactivity
Conformational Analysis and Molecular Dynamics Simulations Influencing Reaction Outcomes
The three-dimensional shape (conformation) of a protected amino acid building block is critical as it dictates its reactivity. Steric hindrance caused by bulky protecting groups and modifications like Nα-methylation can limit the accessible conformational space, thereby influencing the outcomes of coupling reactions.
The preferred conformation of Boc-N-Me-D-His(Boc)-OH is determined by a delicate balance of intramolecular forces, such as steric repulsion between the two bulky tert-butoxycarbonyl (Boc) groups and the Nα-methyl group, as well as interactions with its environment.
In solution, the molecule likely exists as an equilibrium of multiple conformers. Molecular dynamics (MD) simulations can be employed to explore this conformational landscape. These simulations suggest that peptide amphiphiles with hydrophobic termini, like the Boc groups, may adopt bent conformations in aqueous environments to minimize their interfacial energy with water. semanticscholar.org The flexibility of the backbone and side-chain dihedral angles (φ, ψ, and χ) would be explored, revealing the lowest energy states. The D-configuration of the α-carbon sets a foundational stereochemical constraint around which the substituents arrange themselves.
In the solid state, the conformation is locked into a single form dictated by crystal packing forces. researchgate.netnih.gov X-ray crystallography could reveal this specific conformation, which may differ significantly from the predominant solution-phase structures. researchgate.net The solid-state conformation is particularly relevant for understanding the initial state of the molecule when used as a solid reagent and for predicting potential solubility issues. For instance, studies on dehydro dimethylamides have shown a highly conservative conformation in the solid state which corresponds to a high-energy region for their monomethyl counterparts, highlighting the profound impact of molecular structure on crystal packing. researchgate.net
The introduction of a methyl group on the α-nitrogen atom (Nα-methylation) has profound steric and electronic consequences that significantly alter the molecule's conformational preferences and reactivity. researchgate.netmdpi.com
Steric Effects: The primary steric effect of the Nα-methyl group is the restriction of the rotational freedom around the N-Cα bond (the φ dihedral angle). This increased steric hindrance makes the coupling of subsequent amino acids onto the N-methylated nitrogen more challenging. researchgate.net A major conformational consequence is the increased propensity for the preceding amide (peptide) bond to adopt a cis conformation. While typical peptide bonds strongly prefer the trans isomer (Ktrans/cis > 100), the steric clash between the Nα-methyl group and the adjacent residue in a trans configuration reduces this preference, making the cis conformation more accessible. researchgate.netnih.gov Studies on model dipeptides show that homochiral sequences are most affected by N-methylation, strongly favoring folded conformations containing a middle cis amide bond. researchgate.net
Electronic Effects: Nα-methylation also induces significant changes in the electronic properties of the amino acid. Quantum chemical calculations, such as those using Density Functional Theory (DFT), have shown that N-methylation leads to an increase in lipophilicity, polarization, and dipole moment. rsc.org The presence of the methyl group alters the charge distribution across the amide functional group. rsc.org Furthermore, it raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap, which can influence the molecule's reactivity. rsc.org These electronic changes can affect solubility and interaction with solvents and other reagents during synthesis. rsc.org
| Property | Effect of Nα-Methylation | Reference |
| Lipophilicity (clog P) | Increases | rsc.org |
| Aqueous Solubility (ΔGsolv) | Becomes more favorable (more negative ΔGsolv) | rsc.org |
| Dipole Moment | Increases | rsc.org |
| HOMO-LUMO Energy Gap | Decreases | rsc.org |
| cis/trans Amide Isomerization Barrier | Lowers | rsc.org |
| Inter/Intramolecular H-bonds | Eliminates N-H donor capability | mdpi.com |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods are indispensable for studying reaction mechanisms at an atomic level. nih.govnih.gov They allow for the calculation of energy profiles, the identification of intermediates, and the characterization of transition states for key synthetic steps involved in the preparation and use of this compound. nih.govacs.org
The synthesis of this compound involves several crucial steps, including the protection of the α-amino and imidazole (B134444) nitrogen atoms and the methylation of the α-amino group. Quantum chemical calculations can elucidate the transition states of these reactions.
Boc Protection: The reaction of the histidine nitrogens with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a key step. nih.govorganic-chemistry.org Transition state analysis using DFT can model the nucleophilic attack of the nitrogen atom on the carbonyl carbon of (Boc)₂O. The calculations would reveal the geometry of the transition state and the associated activation energy barrier, helping to understand the reaction kinetics.
Nα-Methylation: The methylation of the Boc-protected histidine likely proceeds via an SN2 mechanism, for example, using a methylating agent like methyl iodide. QM calculations can map the potential energy surface for this reaction, identifying the trigonal bipyramidal geometry of the SN2 transition state and calculating the energy barrier, which is crucial for optimizing reaction conditions (e.g., temperature, solvent).
Computational models are particularly useful for predicting the selectivity of chemical reactions where multiple outcomes are possible.
Regioselectivity: The imidazole side chain of histidine has two nitrogen atoms, N-π (pros) and N-τ (tele), that can be protected. mdpi.com QM calculations can predict the regioselectivity of the Boc protection step by comparing the activation energies for the reaction at each nitrogen. These models would account for the intrinsic nucleophilicity of each nitrogen atom and the steric hindrance posed by the rest of the molecule. For example, in the synthesis of related histidine derivatives, computational analysis has been used to understand the preference for N1 versus N3 alkylation by calculating the respective transition states. nih.gov
Stereoselectivity: Histidine is known to be susceptible to racemization (epimerization at the α-carbon) during the activation step of peptide coupling. peptide.com The free electron pair on the imidazole ring can facilitate the abstraction of the α-proton. peptide.com For this compound, computational studies can predict the likelihood of epimerization. By modeling the activated species (e.g., an active ester or acyl-uronium intermediate), quantum calculations can determine the energy barrier for the deprotonation of the α-carbon. The presence of the Nα-methyl group and the bulky Boc groups would be included in the model to provide a quantitative prediction of how these features affect the stereochemical stability of the D-configured α-center during a coupling reaction.
Docking and Molecular Modeling Studies (if applied to reagent/building block interactions in synthesis)
While molecular docking is most famously used in drug discovery to predict protein-ligand binding, its principles can be adapted to model the non-covalent interactions between reactants in a synthesis. nih.govnih.gov For a sterically hindered building block like this compound, this approach can provide valuable insights into its reactivity with coupling reagents.
Molecular docking simulations could be used to model the interaction of this compound with various peptide coupling reagents (e.g., HATU, PyBOP). peptide.com The protected amino acid would be treated as the "ligand" and the coupling reagent as the "receptor." The simulation would predict the preferred binding orientation and calculate a score that correlates with binding affinity.
Such a study could:
Rationalize Reagent Choice: By comparing the docking scores and predicted interaction geometries for different coupling reagents, one could predict which reagents are sterically compatible with the bulky protected amino acid and can approach the carboxylic acid for activation most effectively.
Explain Hindered Couplings: The simulations could visualize how the Nα-methyl group and the dual Boc groups sterically shield the carboxyl group, providing a molecular-level explanation for the notoriously difficult couplings involving N-methylated amino acids. researchgate.net
Guide Optimization: By understanding the specific steric clashes that hinder the interaction, chemists could be guided to select coupling reagents with different geometries or to modify reaction conditions to overcome these hurdles.
This in silico screening of reagent-building block interactions represents a modern approach to optimizing complex synthetic steps, reducing the amount of empirical trial-and-error experimentation required. nih.gov
Future Research Trajectories and Emerging Methodologies for Boc N Me D His Boc Oh
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of modified amino acids often involves multiple protection and deprotection steps, the use of hazardous reagents, and the generation of significant chemical waste, resulting in poor atom economy. rsc.orgprimescholars.com Consequently, a major thrust of future research is the development of synthetic pathways that are not only more efficient but also environmentally benign.
Green Chemistry Approaches to Boc-N-Me-D-His(Boc)-OH Synthesis
Green chemistry principles are increasingly being applied to peptide and amino acid synthesis to minimize environmental impact. greentech.fr A key area of focus is the replacement of conventional, hazardous solvents with greener alternatives. csic.es Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are commonly used, have significant toxicity concerns. rsc.orgresearchgate.net
Research has identified propylene (B89431) carbonate as a viable green polar aprotic solvent that can replace DMF and DCM in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net Studies have shown that coupling and deprotection reactions in propylene carbonate have chemical yields comparable to or better than those in traditional solvents, without inducing epimerization. rsc.org The application of such solvents to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Another green approach involves biocatalysis. Fermentative routes for producing N-methylated amino acids from simple sugars and methylamine (B109427) using recombinant microorganisms have been developed. nih.gov While current examples focus on simpler amino acids like N-methyl-L-alanine, future research could engineer metabolic pathways in organisms like Corynebacterium glutamicum to produce more complex derivatives, offering a highly sustainable, one-step production method from renewable feedstocks. nih.gov
| Solvent Type | Example | Key Issues | Potential Green Alternative | Benefits of Alternative |
| Conventional Aprotic Polar | N,N-Dimethylformamide (DMF) | Reprotoxic, generates hazardous waste | Propylene Carbonate | Biodegradable, lower toxicity, comparable reaction efficiency researchgate.netrsc.org |
| Conventional Chlorinated | Dichloromethane (DCM) | Carcinogen, environmental pollutant | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity |
| Aqueous | Water with co-solvents | Limited solubility of protected amino acids | Water with novel surfactants or engineered enzymes | Eliminates organic solvents, simplifies downstream processing |
Catalyst Development for Enhanced Atom Economy and Selectivity
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comnih.gov Many traditional synthetic methods, particularly those involving protecting groups and stoichiometric reagents, have poor atom economy. nih.gov
Future catalyst development for the synthesis of this compound will likely focus on two key areas:
Selective N-methylation: Developing catalysts that can selectively mono-methylate the α-amine of histidine without affecting the imidazole (B134444) ring or leading to di-methylation. This would reduce the need for multiple protection/deprotection steps. While enzymes like SETD3 have been identified for Nτ-methylation of histidine in biological contexts, engineering methyltransferases for selective Nα-methylation represents a significant future direction. nih.gov
Efficient Boc Protection: Catalytic methods for the installation of Boc groups that avoid the use of large excesses of Boc-anhydride and activating agents would improve atom economy.
Continuous Flow Chemistry Applications for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of peptides and complex molecules, offering significant advantages over traditional batch processing. chimia.chvapourtec.com These benefits include precise control over reaction conditions, enhanced safety, and improved scalability. pentelutelabmit.com
Process Intensification Strategies for Derivatization Reactions
Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. Continuous flow reactors are a key enabling technology for this. The derivatization reactions required for this compound synthesis (N-methylation, Nα-Boc protection, Nτ-Boc protection) can be intensified using flow chemistry.
By passing reagents through heated microreactors or packed-bed reactors, reaction times can be dramatically reduced from hours to minutes. pentelutelabmit.commtmt.hu This is due to superior heat and mass transfer, allowing for the use of higher temperatures and concentrations without compromising selectivity. pentelutelabmit.com Such a strategy would enable rapid, on-demand synthesis of the target compound, minimizing reagent degradation and side-product formation.
| Parameter | Batch Chemistry | Continuous Flow Chemistry | Advantage for Derivatization |
| Heat Transfer | Slow, inefficient, temperature gradients | Rapid, efficient, precise temperature control | Allows for higher reaction temperatures, accelerating reaction rates safely. pentelutelabmit.com |
| Mass Transfer | Limited by stirring speed | High, due to small channel dimensions | Ensures rapid mixing of reagents, leading to more uniform product formation. |
| Reaction Time | Often hours to days | Seconds to minutes | Reduces side-product formation and degradation of sensitive intermediates. pentelutelabmit.commtmt.hu |
| Scalability | Difficult, requires process re-optimization | Straightforward, by running the system for longer ("scaling out") | Enables seamless transition from laboratory-scale to production-scale. |
Integration into Automated Synthesis Platforms
The true power of flow chemistry is realized when it is integrated into fully automated platforms. researchgate.netamericanpeptidesociety.org These systems use computer-controlled pumps, valves, and reactors to perform multi-step syntheses without manual intervention. researchgate.net
For the production of this compound, an automated platform could be designed to perform the entire synthetic sequence, including the initial N-methylation, sequential Boc protections, and in-line purification. researchgate.net Such systems provide exceptional reproducibility and can operate continuously, making them ideal for the scalable production of high-purity amino acid derivatives. americanpeptidesociety.org The integration of real-time monitoring tools, such as UV-Vis or NIR spectroscopy, can further enhance process control and ensure consistent product quality. rsc.org
Application in Advanced Materials Chemistry and Supramolecular Assembly (as a building block)
The unique structural and chemical properties of this compound make it a promising candidate as a building block (synthon) in the construction of advanced materials and supramolecular assemblies.
The imidazole side chain of histidine is known for its ability to coordinate with metal ions. This property can be exploited in the design of metal-organic frameworks (MOFs). While the Boc group on the imidazole nitrogen would initially block this coordination, its selective removal could trigger the assembly of a pre-organized organic linker into a crystalline MOF structure. The N-methyl group and the D-configuration of the amino acid would introduce specific steric and chiral constraints, influencing the final topology and properties of the MOF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
